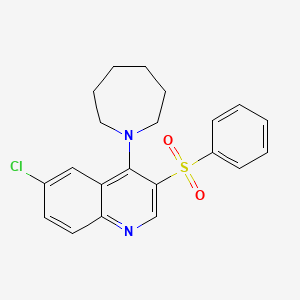

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline

Description

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline is a heterocyclic compound featuring a quinoline core substituted at positions 3, 4, and 6. The 6-chloroquinoline moiety is a critical pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and antimalarial activities . Though direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs suggest utility in drug discovery pipelines, particularly for targeting enzymes or receptors requiring planar aromatic systems with electron-withdrawing substituents.

Properties

IUPAC Name |

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c22-16-10-11-19-18(14-16)21(24-12-6-1-2-7-13-24)20(15-23-19)27(25,26)17-8-4-3-5-9-17/h3-5,8-11,14-15H,1-2,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPUVTQNOIPLJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the azepane ring and the benzenesulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow chemistry techniques to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. SU [3,3] and SU [3,4] (Piperazine Derivatives)

- SU [3,3] : 1-[(2E)-3-(Naphthalen-2-yl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine

- Key Differences :

- Core Structure : Piperazine (6-membered ring) vs. azepane (7-membered) in the target compound. Piperazine derivatives often exhibit higher ring strain but improved solubility.

- Substituents : A trifluoromethylbenzenesulfonyl group enhances lipophilicity and electron-withdrawing effects compared to the plain benzenesulfonyl group in the target compound.

Synthetic Yield : 22% yield (lower than typical for reductive amination), suggesting synthetic challenges in introducing bulky groups .

SU [3,4] : 1-(4-Methylbenzenesulfonyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine

- Key Differences :

- Substituent Effects : The 4-methylbenzenesulfonyl group may reduce metabolic oxidation compared to unsubstituted benzenesulfonyl groups.

- Purity : 96% (UHPLC), indicating robust purification protocols despite low yield (5%) .

b. 6-Chloroquinoline Derivatives

- 6-Chloroquinoline (studied via DFT/B3LYP): Spectroscopic Properties:

- FT-IR : C-Cl stretching at ~750 cm⁻¹; aromatic C-H vibrations at ~3050 cm⁻¹.

- NMR : ¹H NMR shows distinct aromatic proton signals between δ 7.5–8.5 ppm, influenced by electron-withdrawing Cl .

c. Benzenesulfonyl Chloride Derivatives

- 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride: Role in Synthesis: Sulfonyl chlorides are precursors for introducing sulfonyl groups via nucleophilic substitution. The pyrazole substituent here contrasts with the azepane and quinoline systems in the target compound, highlighting divergent reactivity .

Data Tables

Table 2: Spectroscopic Features

| Compound | FT-IR (C-Cl, cm⁻¹) | ¹H NMR (Aromatic, δ ppm) | UV-Vis λmax (nm) |

|---|---|---|---|

| 6-Chloroquinoline | ~750 | 7.5–8.5 | ~270 (π→π*) |

| Target Compound* | ~740–760 (est.) | 7.8–8.8 (est.) | ~280–300 (est.) |

*Estimated based on substituent effects.

Research Findings

- Synthetic Challenges : Piperazine-based analogs (SU [3,3], SU [3,4]) show low yields (5–22%), likely due to steric hindrance from naphthyl or trifluoromethyl groups . The target compound’s azepane may offer improved synthetic accessibility due to reduced ring strain.

- Spectroscopic Signatures: DFT studies of 6-chloroquinoline confirm that electron-withdrawing groups like Cl and benzenesulfonyl red-shift UV-Vis absorption and deshield aromatic protons in NMR .

Biological Activity

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an azepane ring, a benzenesulfonyl group, and a chlorine atom. Its unique structural components contribute to its biological properties.

| Property | Details |

|---|---|

| IUPAC Name | 4-(azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline |

| Molecular Formula | C21H21ClN2O2S |

| CAS Number | 866811-98-5 |

The biological activity of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit inhibitory effects on various biological pathways, which can lead to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cell lines (MCF-7), treatment with 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 μM after 48 hours of exposure.

Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : A comprehensive study demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Research : Investigations into the anticancer properties revealed that the compound could inhibit key signaling pathways involved in tumor growth, such as the mTOR pathway .

- Mechanistic Insights : Further research indicated that the compound interacts with specific protein kinases, leading to altered cellular signaling and apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinoline derivatives typically involves nucleophilic substitution at the 4-position of the quinoline core. For this compound, azepane can be introduced via SNAr (nucleophilic aromatic substitution) under reflux conditions using polar aprotic solvents like DMF or DMSO. The benzenesulfonyl group is likely introduced via sulfonation at the 3-position using benzenesulfonyl chloride in the presence of a base (e.g., pyridine). Optimization should focus on:

- Temperature control : Elevated temperatures (80–120°C) improve substitution efficiency but may risk decomposition of chlorinated intermediates.

- Catalyst screening : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts can enhance sulfonation yields.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts (e.g., unreacted sulfonyl chloride) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., azepane’s methylene protons at δ 1.5–2.5 ppm; benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm).

- FTIR spectroscopy : Confirm sulfonyl group presence via S=O stretching bands (~1350 cm⁻¹ and 1150 cm⁻¹) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces to guide reactivity studies .

Q. What safety precautions are necessary when handling this compound during synthesis?

Methodological Answer:

- Toxicity : Chlorinated quinolines may exhibit neurotoxic or hepatotoxic effects. Use fume hoods, gloves, and closed systems during synthesis.

- Reactivity : Benzenesulfonyl chloride is moisture-sensitive; store under inert gas (N₂/Ar) and avoid contact with water to prevent HCl release.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can the pressure-dependent conformational changes of this compound be analyzed using spectroscopic methods?

Methodological Answer: High-pressure Raman and IR spectroscopy (0–3.5 GPa) reveal structural changes in crystalline forms:

- Peak splitting : Monitor shifts in C-H stretching (2980–3145 cm⁻¹) and sulfonyl group vibrations to detect phase transitions (e.g., conformational rearrangements under pressure).

- Diamond anvil cell (DAC) : Use a methanol-ethanol pressure-transmitting medium to ensure hydrostatic conditions.

- Ab-initio calculations : Compare experimental data with simulated spectra to assign pressure-induced mode coupling (e.g., C-H···O hydrogen bonding alterations) .

Q. What strategies are effective in elucidating the compound's mechanism of action in biological systems?

Methodological Answer:

- Target identification : Use affinity chromatography or SPR (surface plasmon resonance) to screen for protein binding partners. Benzenesulfonyl groups often interact with kinase ATP-binding pockets .

- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) with LC-MS quantification.

- In vivo cross-validation : Compare pharmacokinetics (e.g., bioavailability in rodent models) with in vitro activity to resolve discrepancies. Adjust dosing regimens based on metabolic stability (e.g., CYP-mediated oxidation of the azepane ring) .

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolite profiling : Use HPLC-HRMS to identify active/inactive metabolites in plasma/tissue homogenates. Sulfonyl groups may undergo glucuronidation, reducing bioavailability .

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C at the quinoline core) to track accumulation in target organs.

- Dose-response reevaluation : Adjust in vitro concentrations to match in vivo free drug levels, accounting for protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.